
1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a triazenyl group and a phenylmethoxy group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives. The synthesis may include:
Nitration: Introduction of nitro groups to the purine ring.
Reduction: Conversion of nitro groups to amino groups.
Diazotization: Formation of diazonium salts from amino groups.
Coupling Reaction: Reaction of diazonium salts with benzoyl and methyl groups to form the triazenyl group.
Etherification: Introduction of the phenylmethoxy group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” can undergo various chemical reactions, including:
Oxidation: Conversion of the triazenyl group to other functional groups.
Reduction: Reduction of the triazenyl group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring or the phenylmethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of “1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, blocking their activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: Intercalation or binding to nucleic acids, affecting replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Purine, 2-(3-methyl-1-triazenyl)-6-(phenylmethoxy)-: Lacks the benzoyl group.
1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-methoxy-: Lacks the phenyl group.
Uniqueness
The presence of both the benzoyl and phenylmethoxy groups in “1H-Purine, 2-(3-benzoyl-3-methyl-1-triazenyl)-6-(phenylmethoxy)-” may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
825615-18-7 |
|---|---|
Formule moléculaire |
C20H17N7O2 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-methyl-N-[(6-phenylmethoxy-7H-purin-2-yl)diazenyl]benzamide |
InChI |
InChI=1S/C20H17N7O2/c1-27(19(28)15-10-6-3-7-11-15)26-25-20-23-17-16(21-13-22-17)18(24-20)29-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,22,23,24) |
Clé InChI |
FTQVBRVAYJLSCO-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC=CC=C1)N=NC2=NC3=C(C(=N2)OCC4=CC=CC=C4)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


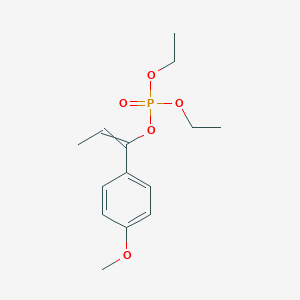
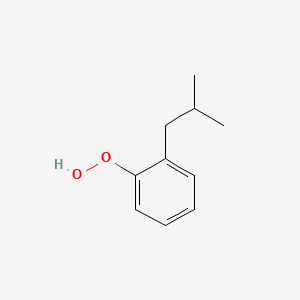
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)

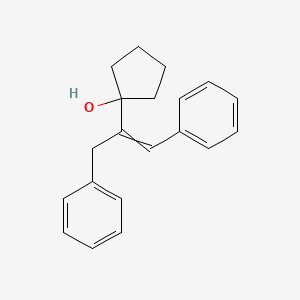

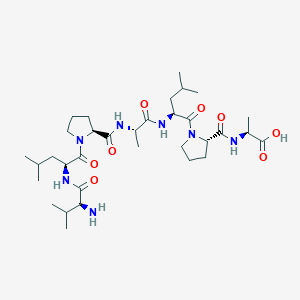
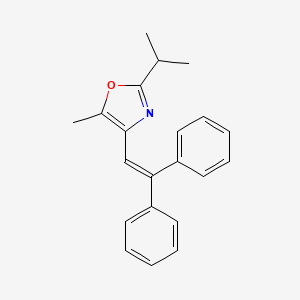
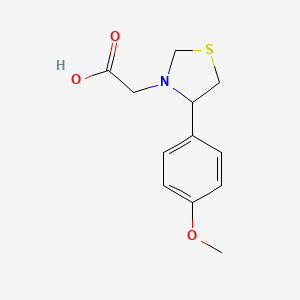
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
![2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine](/img/structure/B14222457.png)
![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)
